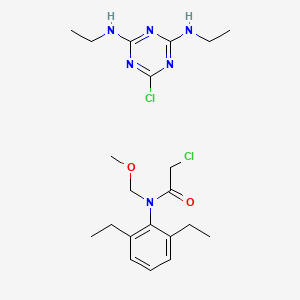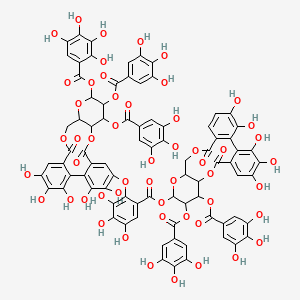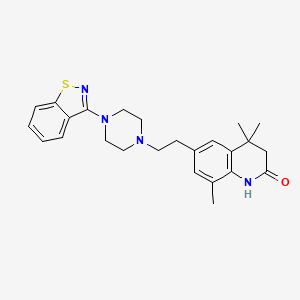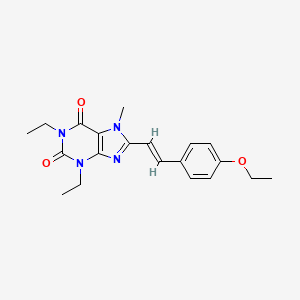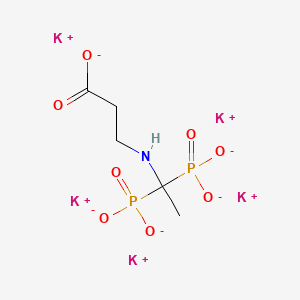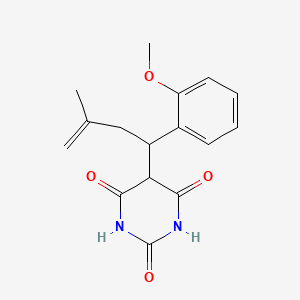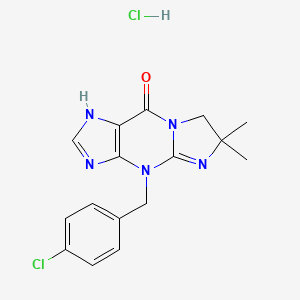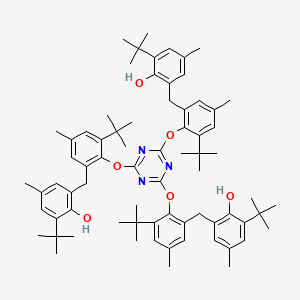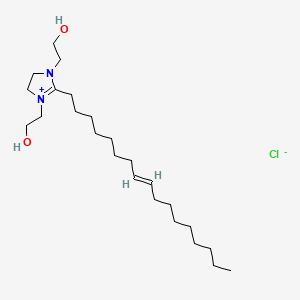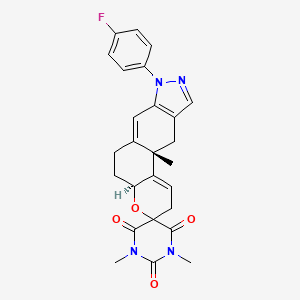
Spiro((1)benzopyrano(5,6-F)indazole-3(2H),5'(2'H)-pyrimidine)-2',4',6'(1'H,3'H)-trione, 8-(4-fluorophenyl)-4a,5,6,8,11,11a-hexahydro-1',3',11a-trimethyl-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro((1)benzopyrano(5,6-F)indazole-3(2H),5’(2’H)-pyrimidine)-2’,4’,6’(1’H,3’H)-trione, 8-(4-fluorophenyl)-4a,5,6,8,11,11a-hexahydro-1’,3’,11a-trimethyl-, trans- is a complex organic compound with a spiro structure. This compound features multiple fused rings, including benzopyrano, indazole, and pyrimidine moieties, along with a fluorophenyl group. The presence of these diverse functional groups and structural motifs makes it a compound of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of each ring system and their subsequent fusion. Common synthetic routes may include:
Formation of the Benzopyrano Ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate electrophiles.
Indazole Formation: Indazole rings are often synthesized via cyclization of hydrazines with ortho-substituted aromatic compounds.
Pyrimidine Synthesis: Pyrimidine rings can be formed through condensation reactions involving amidines and β-dicarbonyl compounds.
Spiro Compound Formation: The spiro linkage is typically introduced through cyclization reactions that form a new ring system attached to an existing ring at a single atom.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic routes to improve yield and scalability. This often includes the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the aromatic rings.
Reduction: Reduction reactions could target the carbonyl groups or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings or the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Its unique structure might be useful in the development of novel materials with specific electronic or optical properties.
Biology
Drug Development: The compound’s structural complexity makes it a potential candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Biological Probes: It could be used as a probe to study biological processes at the molecular level.
Medicine
Diagnostics: Use in imaging or diagnostic assays.
Industry
Chemical Manufacturing: As an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: Production of active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirooxindoles: Compounds with a spiro linkage involving an oxindole moiety.
Spirocyclic Lactams: Spiro compounds with a lactam ring.
Fluorophenyl Derivatives: Compounds containing a fluorophenyl group.
Uniqueness
The uniqueness of Spiro((1)benzopyrano(5,6-F)indazole-3(2H),5’(2’H)-pyrimidine)-2’,4’,6’(1’H,3’H)-trione, 8-(4-fluorophenyl)-4a,5,6,8,11,11a-hexahydro-1’,3’,11a-trimethyl-, trans- lies in its combination of multiple fused rings and functional groups, which may confer unique chemical and biological properties.
Propriétés
Numéro CAS |
83982-92-7 |
|---|---|
Formule moléculaire |
C26H25FN4O4 |
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
(4'aS,11'aS)-8'-(4-fluorophenyl)-1,3,11'a-trimethylspiro[1,3-diazinane-5,3'-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione |
InChI |
InChI=1S/C26H25FN4O4/c1-25-13-15-14-28-31(18-7-5-17(27)6-8-18)20(15)12-16(25)4-9-21-19(25)10-11-26(35-21)22(32)29(2)24(34)30(3)23(26)33/h5-8,10,12,14,21H,4,9,11,13H2,1-3H3/t21-,25-/m0/s1 |
Clé InChI |
FKMSXFBMVJRWBB-OFVILXPXSA-N |
SMILES isomérique |
C[C@]12CC3=C(C=C1CC[C@H]4C2=CCC5(O4)C(=O)N(C(=O)N(C5=O)C)C)N(N=C3)C6=CC=C(C=C6)F |
SMILES canonique |
CC12CC3=C(C=C1CCC4C2=CCC5(O4)C(=O)N(C(=O)N(C5=O)C)C)N(N=C3)C6=CC=C(C=C6)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


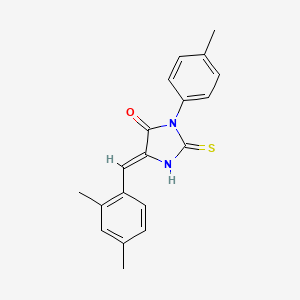

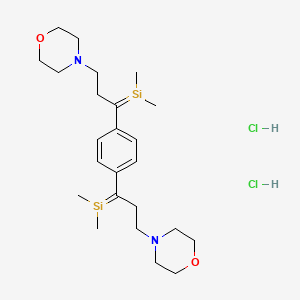
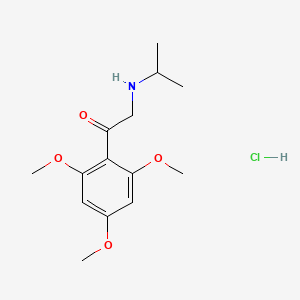
![fluoromethyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15193280.png)
